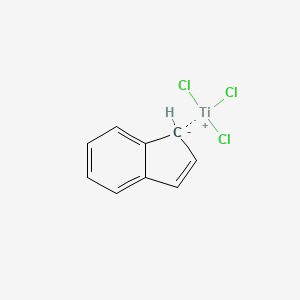

Indenyltitanium trichloride

Description

Significance in Transition Metal Catalysis

Indenyltitanium trichloride (B1173362) is a versatile and important catalyst in numerous organic reactions, most notably in polymerization processes where it enhances reaction rates and yields. chemimpex.com Its significance stems from the unique electronic and steric properties conferred by the indenyl ligand. Compared to its more common cyclopentadienyl (B1206354) analogues, indenyl complexes often exhibit enhanced reactivity, a phenomenon referred to as the "indenyl effect". nih.gov This effect is attributed to the ability of the indenyl ligand to undergo haptotropic shifts (slippage of the metal center from η⁵ to η³ coordination), which can facilitate substrate coordination and subsequent catalytic steps.

The compound's compatibility with a wide range of co-catalysts, such as methylaluminoxane (B55162) (MAO), allows for the creation of highly active and specific catalytic systems. chemimpex.comnih.gov This adaptability makes it a valuable tool for researchers and industries aiming to develop innovative and efficient chemical syntheses. chemimpex.com The exploration of transition metal complexes with functionalized indenyl ligands continues to be an active area of research, aiming to fine-tune catalytic properties for specific applications. nih.gov

Role in the Evolution of Polyolefin Synthesis

The development of organotitanium complexes revolutionized the production of polyolefins. Historically, the discovery by Karl Ziegler that combinations of transition metal halides, particularly titanium halides, with main group alkylaluminum compounds could polymerize ethylene (B1197577) at low pressures was a watershed moment in polymer science. thieme-connect.depcbiochemres.com This led to the development of Ziegler-Natta catalysts, which enabled the stereoregular polymerization of olefins like propylene. thieme-connect.de

Indenyltitanium trichloride and related systems represent a significant advancement within this class of catalysts. They are particularly noted for their ability to produce polymers with specific tacticities. For instance, (indenyl)trichlorotitanium, when activated with a suitable co-catalyst, has been demonstrated to be an improved catalyst for the syndiotactic polymerization of styrene (B11656), leading to the production of syndiotactic polystyrene, a material with distinct physical properties. acs.org The indenyl ligand's structure enhances the catalyst's reactivity and selectivity, enabling the synthesis of polymers with tailored architectures, improved mechanical strength, and thermal stability. chemimpex.com This has made such catalysts essential in producing high-performance polymers for industries like automotive and packaging. chemimpex.com

Scope of Contemporary Research on this compound Systems

Modern research continues to build upon the foundational knowledge of this compound catalysts. Current investigations focus on several key areas. One major thrust is the synthesis of new catalyst systems by modifying the indenyl ligand. nih.gov By introducing various functional groups onto the indenyl backbone, researchers can systematically alter the steric and electronic environment around the titanium center. This allows for precise control over the catalytic activity and the properties of the resulting polymers, such as molecular weight and microstructure. nih.gov

Another area of active research involves the development of novel catalyst architectures, such as dendritic structures. For example, dendritic salicylaldehyde (B1680747) imide ligands have been used to synthesize new titanium catalysts that show high activity in ethylene polymerization. nih.gov These complex, branched structures can influence the catalyst's performance and the properties of the polyethylene (B3416737) produced. nih.gov Furthermore, research into self-immobilizing catalysts and the use of different co-catalysts aims to create more robust, efficient, and environmentally friendly polymerization processes. acs.org The ongoing exploration of these systems promises to yield new materials and more sustainable chemical manufacturing methods. chemimpex.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇Cl₃Ti |

| Molecular Weight | 269.37 g/mol chemimpex.com |

| Appearance | Dark green, dark purple or black crystalline powder chemimpex.com |

| Melting Point | 162 °C (decomposes) tcichemicals.comchemimpex.com |

| CAS Number | 84365-55-9 nih.gov |

| MDL Number | MFCD00269849 americanelements.comchemimpex.com |

Properties

Molecular Formula |

C9H7Cl3Ti |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

1H-inden-1-ide;trichlorotitanium(1+) |

InChI |

InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 |

InChI Key |

MDTDQDVMQBTXST-UHFFFAOYSA-K |

SMILES |

[CH-]1C=CC2=CC=CC=C21.Cl[Ti+](Cl)Cl |

Canonical SMILES |

[CH-]1C=CC2=CC=CC=C21.Cl[Ti+](Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Indenyltitanium Trichloride

Established Synthetic Pathways for Indenyltitanium Trichloride (B1173362)

The traditional synthesis of indenyltitanium trichloride involves the reaction of an indene (B144670) derivative with a titanium halide or the use of specific organometallic intermediates. These foundational methods have been refined over time to improve the purity and scalability of the production process.

Reactions Involving Indene Derivatives and Titanium Halides

A direct method for synthesizing this compound involves the reaction of indene with a suitable titanium halide, such as titanium tetrachloride (TiCl₄). wikipedia.org This reaction is typically carried out in an appropriate solvent. Another approach involves a two-step process where cyclopentadiene (B3395910) or indene is first converted to a corresponding cyclopentadienyl (B1206354) or indenyl titanium trialkoxide. This intermediate is then treated with a halogenating agent to yield the final this compound product. google.com

Utilization of Trimethylsilyl (B98337) and Organolithium Intermediates

To circumvent issues associated with direct reactions, such as the use of solvents that are difficult to remove, alternative synthetic routes employing organometallic intermediates have been developed. google.com One common method involves the deprotonation of indene using an organolithium reagent like butyllithium (B86547) (BuLi) to form an indenyl anion. wikipedia.org This indenyl lithium salt is then reacted with titanium tetrachloride in a salt metathesis reaction. wikipedia.org

Another established pathway utilizes trimethylsilyl indenyl as a precursor. wikipedia.org In this method, trimethylstannylindenyl (Me₃SnC₉H₇) is reacted with titanium tetrachloride. This reaction proceeds via salt metathesis, where the trimethylstannyl group is exchanged for the titanium trichloride moiety, yielding this compound and trimethyltin (B158744) chloride (Me₃SnCl) as a byproduct. wikipedia.org This approach can be advantageous when the metal halide is susceptible to reduction. wikipedia.org

Strategies for Substituted this compound Synthesis

The synthesis of substituted indenyltitanium trichlorides allows for the fine-tuning of the catalyst's properties. The nature and position of substituents on the indenyl ring can significantly impact the synthetic process and the resulting complex's reactivity.

Influence of Indenyl Substituents on Synthetic Efficiency

The presence of substituents on the indenyl ring can influence the efficiency of the synthesis. For instance, the steric bulk of substituents can affect the kinetic lability of other ligands in the complex. acs.org Studies on related nickel complexes have shown that increasing the steric bulk of substituents on the indenyl ring, such as replacing a methyl group with a trimethylsilyl group, can increase the catalytic activity for certain reactions. acs.org This is attributed to the steric strain induced by the bulky substituents, which can facilitate the dissociation of other ligands and promote catalysis. acs.org

Advancements in Practical Synthesis Approaches

Recent advancements in the synthesis of this compound have focused on developing more cost-effective and practical methods. One improved synthesis involves the reaction of an indene with an alkali metal alkoxide to form an alkali metal indenide. This is then reacted with a titanium tetraalkoxide to produce an indenyltitanium trialkoxide. A key innovation in this process is the exchange of the reaction solvent to an aliphatic hydrocarbon solvent, which allows for the precipitation and removal of the lithium chloride byproduct by filtration. The resulting solution of indenyltitanium tri-isopropoxide is then treated with a halogenating agent like silicon tetrachloride (SiCl₄), boron trichloride (BCl₃), or aluminum chloride (AlCl₃) to produce the desired this compound. google.com This method avoids the use of solvents like tetrahydrofuran (B95107) (THF) or glyme, which are difficult to remove from the final product. google.com

Electronic Structure, Bonding, and Reactivity of Indenyltitanium Trichloride: a Computational and Spectroscopic Perspective

Theoretical Investigations of Molecular and Electronic Structure

Theoretical studies, particularly those employing quantum chemical methods, provide profound insights into the fundamental properties of molecules. For indenyltitanium trichloride (B1173362), these investigations illuminate the intricacies of its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) Calculations on Geometry and Stability

Interactive Table: Representative Geometric Parameters of Indenyltitanium Trichloride (Hypothetical DFT Data)

| Parameter | Value (Å/°) |

| Ti-Cl Bond Length | 2.2 - 2.3 |

| Ti-Centroid (Indenyl) | 2.1 - 2.2 |

| C-C (Indenyl Ring) | 1.38 - 1.42 |

| Cl-Ti-Cl Angle | ~105 - 109 |

| Note: The data in this table is illustrative and based on typical ranges for similar titanium complexes. Actual values would be determined by specific DFT calculations. |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical reactivity. youtube.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Interactive Table: FMO Analysis of this compound (Illustrative Data)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the indenyl ligand (π-orbitals) |

| LUMO | -3.0 | Primarily located on the titanium center (d-orbitals) |

| HOMO-LUMO Gap | 3.5 | Indicates the energy required for electronic excitation |

| Note: These energy values are hypothetical and serve to illustrate the concepts of FMO analysis. |

Quantum Chemical Analyses of Non-Covalent Interactions (e.g., QTAIM, Hirshfeld Surface Analysis)

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are advanced computational techniques used to investigate non-covalent interactions within and between molecules. nih.gov Hirshfeld surface analysis, in particular, helps in visualizing and quantifying intermolecular contacts that are crucial for understanding crystal packing. nih.gov For this compound, these analyses can reveal weak interactions, such as hydrogen bonds or van der Waals forces, between the indenyl ligand and the chloride atoms, or between adjacent molecules in the solid state. These interactions can influence the compound's physical properties and crystal structure. nih.gov

Spectroscopic Characterization for Electronic and Structural Elucidation

Spectroscopic techniques are indispensable for characterizing the structure and electronic properties of chemical compounds. For this compound, NMR and UV-Vis spectroscopy provide complementary information about the ligand environment and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis

¹H NMR spectroscopy is a fundamental technique for characterizing organometallic compounds like this compound. tandfonline.comresearchgate.net The chemical shifts and coupling patterns of the protons on the indenyl ligand provide detailed information about its coordination to the titanium center. The resonance signals of the indenyl protons can be compared to those of the free indenyl ligand to understand the electronic effects of the TiCl₃ fragment. niscpr.res.in The spectra can also confirm the purity of the synthesized compound. tandfonline.com

Interactive Table: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| H1/H3 (Cyclopentadienyl part) | 6.8 - 7.2 | m |

| H2 (Cyclopentadienyl part) | 6.0 - 6.4 | t |

| H4/H7 (Benzene part) | 7.5 - 7.8 | m |

| H5/H6 (Benzene part) | 7.3 - 7.5 | m |

| Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'm' denotes a multiplet and 't' denotes a triplet. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.orgshu.ac.uk For transition metal complexes like this compound, the observed absorption bands are often due to charge-transfer transitions. tanta.edu.egelte.hu In this compound, a prominent absorption band is expected, corresponding to a ligand-to-metal charge transfer (LMCT) from the π-orbitals of the indenyl ring to the empty d-orbitals of the Ti(IV) center. niscpr.res.in The position and intensity of this band provide information about the energy difference between the involved molecular orbitals and the probability of the transition. shu.ac.uk The electronic spectrum can be influenced by the solvent polarity, which can cause a shift in the absorption maximum (a blue or red shift). shu.ac.uk

Interactive Table: UV-Vis Spectroscopic Data for this compound

| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| π → π* (Indenyl) | ~250-300 | High | Intra-ligand transition |

| LMCT (Indenyl → Ti) | ~350-450 | Moderate to High | Ligand-to-Metal Charge Transfer |

| Note: The values for λmax and molar absorptivity are representative and can be influenced by the specific molecular environment. |

Cyclic Voltammetry for Redox Behavior and Electron Donor/Acceptor Properties

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of chemical species. By measuring the current response of a compound to a linearly cycled potential sweep, one can determine its reduction and oxidation potentials, providing insight into the stability of its different oxidation states and its capacity to act as an electron donor or acceptor.

While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, the redox behavior of the central titanium atom and the influence of the indenyl ligand can be inferred from related systems. The fundamental redox process for this compound involves the reduction of the titanium(IV) center to titanium(III).

The formal redox potential of the aqueous Ti(IV)/Ti(III) couple has been determined to be approximately +0.009 V versus the standard hydrogen electrode. nih.gov However, in an organometallic complex such as this compound, this potential is significantly influenced by the ligand environment. The coordination of the indenyl and chloride ligands modulates the electron density at the titanium center, thereby altering the ease with which it can gain an electron.

Studies on analogous half-sandwich titanium complexes have shown that the nature of the cyclopentadienyl-type ligand has a discernible impact on the redox potential. The fusion of a benzene (B151609) ring to the cyclopentadienyl (B1206354) ring in the indenyl ligand introduces additional π-system interactions that can further modulate the electronic properties compared to a simple cyclopentadienyl ligand.

Based on these principles, a representative table of expected electrochemical parameters for this compound can be conceptualized, highlighting the key processes.

| Redox Process | Expected Potential Range (V vs. Fc/Fc+) | Electrochemical Reversibility | Electron Transfer Nature |

|---|---|---|---|

| Ti(IV) + e- ⇌ Ti(III) | -0.5 to -1.5 | Quasi-reversible to Irreversible | Single-electron reduction |

The expected quasi-reversible to irreversible nature of the Ti(IV)/Ti(III) redox couple is due to potential structural rearrangements or follow-up chemical reactions of the resulting Ti(III) species under electrochemical conditions. This behavior underscores the compound's role as a potent electron acceptor, a key characteristic in its activation mechanism for catalysis.

Correlation of Electronic Structure with Reactivity Profiles

The electronic structure of this compound is the primary determinant of its reactivity, particularly in its application as a Ziegler-Natta type catalyst precursor for olefin polymerization. The arrangement and energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—dictate how it interacts with other molecules.

The LUMO of this compound is expected to be localized on the titanium center, making it the site of nucleophilic attack. This electrophilicity is a crucial feature for its activation by a co-catalyst, typically an organoaluminum compound like methylaluminoxane (B55162) (MAO). The co-catalyst abstracts a chloride ligand and alkylates the titanium center, generating the active cationic catalytic species.

The electronic properties of the indenyl ligand play a significant role in modulating the reactivity of the complex. The "indenyl effect" refers to the observation that indenyl-containing metallocenes often exhibit higher catalytic activity and different stereoselectivity in polymerization compared to their cyclopentadienyl counterparts. This is attributed to several factors stemming from the electronic nature of the indenyl ligand:

Enhanced Electron Donation: The indenyl ligand is generally considered a better electron donor than the cyclopentadienyl ligand. This increased electron density at the metal center can influence the strength of the titanium-alkyl bond in the active catalyst and the ease of olefin insertion.

Ligand Slip-Fold Distortion: The indenyl ligand can undergo a "slip" from η⁵ to η³ coordination. This flexibility can facilitate substrate coordination and product release during the catalytic cycle, leading to higher turnover frequencies. The propensity for this slip is influenced by the electronic interaction between the indenyl ligand and the metal.

Influence of Substituents: The electronic properties of the indenyl ligand can be further tuned by introducing substituents on the six-membered ring. Electron-donating groups (e.g., methyl) increase the electron density at the titanium center, which can affect catalyst activity and the molecular weight of the resulting polymer. Conversely, electron-withdrawing groups (e.g., fluorine) decrease the electron density, making the titanium center more electrophilic.

A study on indenylzirconium complexes, which are analogous to indenyltitanium systems, demonstrated a clear correlation between the electronic nature of substituents on the indenyl ring and the catalytic performance in ethylene (B1197577) polymerization. osti.gov Electron-withdrawing substituents led to a decrease in both productivity and polymer molecular weight, supporting the idea of a polar or ionic character in the active catalytic species. osti.gov

The relationship between the electronic structure and reactivity can be summarized in the following table, outlining the expected effects of modifying the electronic properties of this compound.

| Electronic Modification | Effect on Titanium Center | Expected Impact on Catalytic Activity | Expected Impact on Polymer Molecular Weight |

|---|---|---|---|

| Increased electron donation from the indenyl ligand | More electron-rich | Potentially increased | Potentially increased |

| Decreased electron donation from the indenyl ligand (e.g., with electron-withdrawing substituents) | More electron-deficient (more electrophilic) | Potentially decreased | Potentially decreased |

| Facilitated η⁵ to η³ slip of the indenyl ligand | More accessible coordination site | Increased | May vary |

Mechanistic Aspects of Catalysis by Indenyltitanium Trichloride in Olefin Polymerization

General Principles of Indenyltitanium Trichloride (B1173362) Mediated Polymerization

Indenyltitanium trichloride, a member of the half-sandwich or half-titanocene catalyst family, serves as a highly effective precatalyst for the polymerization of olefins, most notably for the syndiospecific polymerization of styrene (B11656). nih.govnih.gov The catalytic activity of this compound is contingent upon its activation by a cocatalyst, typically methylaluminoxane (B55162) (MAO). nih.govdoi.org The activation process involves the alkylation of the titanium center by MAO, followed by the abstraction of a chloride or alkyl group to generate a coordinatively unsaturated, cationic titanium(III) active species. researchgate.net This electrophilic metal center is the key to initiating and propagating the polymerization chain.

The general mechanism follows the principles of coordination polymerization. The olefin monomer coordinates to the vacant site on the titanium center. mdpi.com Subsequently, the coordinated monomer inserts into the titanium-carbon bond of the growing polymer chain. This process, known as migratory insertion, is repeated, leading to the formation of a long polymer chain. The nature of the indenyl ligand, with its specific steric and electronic properties, plays a crucial role in influencing the activity of the catalyst and the stereochemistry of the resulting polymer. The electron-donating ability of the indenyl ring, which is greater than that of the cyclopentadienyl (B1206354) ring, is thought to contribute to a higher propagation rate. nih.gov

Stereospecific Polymerization of Styrene

This compound, when activated by MAO, is particularly renowned for its ability to catalyze the syndiospecific polymerization of styrene, producing syndiotactic polystyrene (sPS). nih.gov This highly stereoregular polymer exhibits a high melting point and crystallinity, which imparts desirable physical properties. The syndiotacticity arises from the alternating placement of the phenyl groups on opposite sides of the polymer backbone. The this compound system demonstrates significantly higher catalytic activity and syndioselectivity for styrene polymerization compared to its cyclopentadienyltitanium trichloride counterpart. nih.gov

Syndiospecific Polymerization Kinetics and Mechanisms

The kinetics of styrene polymerization using the this compound/MAO system are influenced by several factors, including temperature and the aluminum-to-titanium (Al:Ti) molar ratio. nih.gov Studies have shown that the optimal polymerization temperature is typically around 50°C. nih.gov An increase in temperature beyond this optimum can lead to a decrease in catalytic activity, polymer yield, and molecular weight of the resulting syndiotactic polystyrene. nih.gov

The Al:Ti ratio is another critical parameter. Optimal ratios can vary depending on the reaction temperature, often falling in the range of 750–1500 at 30°C and shifting to higher values of 2000–5000 at 50°C. nih.gov The polymerization rate generally increases with monomer concentration. The mechanism is believed to proceed through a cationic Ti(III) active species, where the syndiospecificity is dictated by the steric interactions between the indenyl ligand, the growing polymer chain, and the incoming styrene monomer.

Elucidation of Chain-End Stereocontrol Mechanisms

The high syndiospecificity observed in styrene polymerization catalyzed by this compound is attributed to a chain-end stereocontrol mechanism. In this model, the stereochemistry of the last inserted monomer unit on the growing polymer chain dictates the stereochemistry of the next incoming monomer. The indenyl ligand plays a pivotal role in this process.

After the insertion of a styrene monomer, the growing polymer chain is oriented in a way that minimizes steric repulsion with the bulky indenyl ligand. This specific orientation of the chain-end creates a chiral environment at the titanium active center. For the next styrene monomer to insert, it must approach the active site from the less sterically hindered face. This controlled approach ensures an alternating (syndiotactic) insertion of the phenyl groups. The phenyl-phenyl and phenyl-ligand repulsions are key factors that govern the selection of the monomer enantioface, forcing the incoming monomer to adopt an orientation that leads to the syndiotactic structure.

Polymerization of Other Olefin Monomers (e.g., Vinyl Ethers, Vinyl Silyl (B83357) Ethers)

While renowned for styrene polymerization, this compound has also been employed in the polymerization of other olefinic monomers, such as vinyl ethers and vinyl silyl ethers. In a study utilizing this compound with methylaluminoxane (MAO) as a cocatalyst, various vinyl ether and vinyl silyl ether monomers were successfully polymerized in methylene (B1212753) chloride.

The polymerization reactions were conducted at different temperatures, and the resulting polymers' stereoregularity was analyzed. Notably, the molecular weights of the polymers derived from vinyl silyl ethers were found to be lower than those of the corresponding polyvinyl ethers. Hydrolysis of these polymers yielded polyvinyl alcohols with varying tacticities. The syndiotacticity (rr) of the polyvinyl alcohols obtained from the polymerization of vinyl silyl ethers was in the range of 28–39%. In contrast, the heterotactic fractions (mr) were predominant in the polyvinyl alcohols produced from the hydrolysis of poly(vinyl dimethylphenylsilyl ether) and poly(tert-butyl vinyl ether), with values of 52% and 57%, respectively.

Regioselectivity and Molecular Weight Distribution in Polymerization Processes

In the polymerization of styrene catalyzed by this compound, the regioselectivity is predominantly primary (1,2-insertion), where the methylene group of the styrene monomer binds to the titanium center. This high regioselectivity is a common feature of Ziegler-Natta and metallocene-type catalysts.

The molecular weight distribution (MWD) of the resulting polymer, often expressed as the polydispersity index (PDI or Mw/Mn), is a crucial characteristic. For single-site catalysts like this compound, a narrow molecular weight distribution with a PDI value approaching 2.0 is typically expected. This indicates a uniform population of active sites. Indeed, studies on related mono-cyclopentadienyl titanium systems for syndiotactic polystyrene production have reported narrow molecular weight distributions. nih.gov For instance, a specific indenyl-type titanium catalyst system activated by [Ph₃C][B(C₆F₅)₄] yielded syndiotactic polystyrene with a molecular weight distribution that remained nearly constant at Mw/Mn values between 1.88 and 1.98. nih.gov However, the use of alkylaluminum cocatalysts can sometimes lead to broader molecular weight distributions due to chain transfer reactions. nih.gov

Table 1: Molecular Weight Distribution of Syndiotactic Polystyrene Produced with an Indenyl-Type Titanium Catalyst System

| Catalyst System | Cocatalyst | Mw/Mn (PDI) |

| Indenyl-type Titanium Complex | [Ph₃C][B(C₆F₅)₄] | 1.88 - 1.98 nih.gov |

Comparative Catalysis with Related Mono-Cyclopentadienyl Titanium Systems

The catalytic performance of this compound is often benchmarked against other mono-cyclopentadienyl titanium systems, particularly cyclopentadienyltitanium trichloride (CpTiCl₃) and pentamethylcyclopentadienyltitanium trichloride (Cp*TiCl₃).

In the syndiospecific polymerization of styrene, this compound consistently demonstrates superior catalytic activity and syndioselectivity compared to CpTiCl₃. nih.gov Under similar polymerization conditions, syndiotactic polystyrene produced with the indenyl system exhibits a higher degree of syndiotacticity (over 90%) compared to that obtained with the simple cyclopentadienyl catalyst (60-80%). nih.gov The enhanced performance of the indenyl ligand is attributed to its greater electron-donating ability and its specific steric profile, which creates a more effective environment for stereocontrol. nih.gov

The use of a pentamethylcyclopentadienyl (Cp) ligand also leads to an improvement in styrene polymerization activity and results in syndiotactic polystyrene with higher molecular weight and stereoregularity compared to the unsubstituted Cp ligand. nih.gov This suggests that the increased electron-donating nature and steric bulk of the Cp ligand stabilize the active catalytic species and reduce chain transfer reactions. nih.gov However, the indenyl ligand generally provides a better balance of electronic and steric effects for achieving high syndiospecificity in styrene polymerization.

Table 2: Comparative Performance of Mono-Cyclopentadienyl Titanium Catalysts in Styrene Polymerization

| Catalyst | Ligand Type | Relative Activity for Styrene Polymerization | Syndiotacticity of Polystyrene |

| This compound | Indenyl | High nih.gov | > 90% nih.gov |

| Cyclopentadienyltitanium trichloride | Cyclopentadienyl | Moderate nih.gov | 60 - 80% nih.gov |

| Pentamethylcyclopentadienyltitanium trichloride | Pentamethylcyclopentadienyl | Higher than CpTiCl₃ nih.gov | High nih.gov |

Influence of Ligand Design on Catalytic Performance

Indenyl Ligand Hapticity and its Dynamic Behavior (e.g., η5 to η3 Haptotropic Shifts)

A defining characteristic of the indenyl ligand in organometallic chemistry is its ability to undergo haptotropic shifts, a dynamic process where the coordination mode of the ligand to the metal center changes. researchgate.netbohrium.com In the context of indenyltitanium complexes, the most significant of these is the reversible shift from an η5 (pentahapto) to an η3 (trihapto) coordination geometry. nih.gov This behavior is a cornerstone of the "indenyl effect," which describes the markedly enhanced rates of associative ligand substitution reactions in indenyl complexes compared to their more rigid cyclopentadienyl (B1206354) counterparts. nih.gov

In an η5-indenyltitanium trichloride (B1173362) complex, the titanium atom is bonded to all five carbon atoms of the five-membered ring of the indenyl ligand. However, the fusion of the benzene (B151609) ring to the cyclopentadienyl ring provides an electronic stabilization pathway that is unavailable to simple cyclopentadienyl ligands. nih.gov This stabilization lowers the energy barrier for the ligand to "slip" into an η3-allyl coordination mode, where the titanium is bonded to only three carbon atoms. nih.gov This slippage vacates a coordination site on the metal center, allowing for the associative binding of an incoming substrate or ligand. The subsequent loss of another ligand and the return of the indenyl ligand to the η5 state completes the substitution cycle. researchgate.net

This dynamic η5-η3 equilibrium is crucial for catalytic processes that rely on an associative mechanism. nih.gov For coordinatively saturated 18-electron complexes, an associative pathway would require a high-energy 20-electron intermediate. The haptotropic shift of the indenyl ligand provides a lower-energy pathway by temporarily accommodating the incoming ligand, thereby accelerating the reaction rate. nih.govnih.gov This rate enhancement can be dramatic; for instance, the rate of carbonyl substitution on an indenylrhodium(I) complex was observed to be approximately 10^8 times faster than with the analogous cyclopentadienylrhodium complex. nih.gov This principle of facile ring slippage is a key factor contributing to the higher catalytic activity often observed for indenyltitanium systems. nih.gov

Electronic and Steric Effects of Indenyl Substituents on Activity and Selectivity

The introduction of substituents onto the indenyl ring provides a powerful tool for modulating the catalytic behavior of indenyltitanium trichloride. These modifications exert both electronic and steric effects that can significantly alter catalyst activity, polymer molecular weight, and stereoselectivity. researchgate.netnih.gov

Electronic Effects: The electronic nature of a substituent influences the electron density at the titanium center. Electron-donating groups (EDGs), such as methyl groups, increase the electron density on the metal. This can enhance catalytic activity by promoting the key steps of monomer coordination and insertion. researchgate.netnih.gov For example, in the syndiospecific polymerization of styrene (B11656), methyl-substituted mono-indenyl titanocene (B72419) fluoride (B91410) complexes were found to be more active than their unsubstituted counterparts. This suggests that stronger electron-donating ability can increase the rate of chain growth while suppressing chain termination. nih.gov Conversely, electron-withdrawing groups (EWGs) can decrease the electron density at the metal center, which may lead to lower catalytic activity. nih.gov

Steric Effects: The size and position of substituents create steric hindrance around the titanium center, which plays a crucial role in controlling monomer approach and polymer stereochemistry. nih.gov

Activity: While moderate steric bulk can sometimes be beneficial, excessive steric hindrance can impede monomer coordination and migration insertion, leading to lower polymerization activity. Research has shown that catalytic activity is often enhanced by less bulky substituents on the indenyl ligand. researchgate.netnih.gov For instance, in some systems, catalytic activities decreased with each additional methyl substituent due to increased steric crowding. researchgate.net

The interplay between electronic and steric effects is complex and often synergistic. The optimal substituent is highly dependent on the specific catalytic transformation. For styrene polymerization, studies have indicated that the ideal substituents are those that are smaller and have a strong electron-donating ability. researchgate.netnih.gov

| Catalyst System | Substituent | Key Effect | Impact on Catalytic Activity | Reference |

|---|---|---|---|---|

| (η⁵-Indenyl)TiCl₃-MAO | None (Unsubstituted) | Baseline | Standard activity | researchgate.net |

| Substituted (η⁵-Indenyl)TiCl₃-MAO | -CH₃ (Methyl) | Electron-donating, small size | Increased activity | nih.gov |

| Substituted (η⁵-Indenyl)TiCl₃-MAO | -Si(CH₃)₃ (Trimethylsilyl) | Bulky, electron-withdrawing | Decreased activity | nih.gov |

| Substituted (η⁵-Indenyl)TiCl₃-MAO | Multiple -CH₃ groups | Increased steric hindrance | Decreased activity | researchgate.net |

Comparative Analysis of Indenyl vs. Cyclopentadienyl Ligand Effects

The structural difference between the indenyl (Ind) and cyclopentadienyl (Cp) ligands—the benzo-fused ring in the former—leads to significant differences in the catalytic performance of their respective titanium complexes. The primary distinction arises from the "indenyl effect," which stems from the indenyl ligand's ability to undergo η5 to η3 haptotropic shifts more readily than the cyclopentadienyl ligand. nih.gov

Catalytic Activity: Indenyltitanium complexes are generally more active catalysts than their cyclopentadienyltitanium analogues. nih.gov This enhanced activity is a direct consequence of the facile ring-slippage that facilitates associative reaction mechanisms. For instance, in intramolecular alkene hydroamination, (Ind)₂TiMe₂ proved to be a much more active catalyst compared to Cp₂TiMe₂. nih.gov This acceleration is not limited to titanium; a similar rate enhancement of about an order of magnitude was observed in migratory insertion reactions of indenylmolybdenum complexes compared to their cyclopentadienyl counterparts. nih.gov

Selectivity: The increased steric bulk of the indenyl ligand compared to the cyclopentadienyl ligand can also influence the selectivity of catalytic reactions. In an asymmetric Diels-Alder reaction, a chiral indenyl-containing catalyst not only exhibited higher reactivity but also reversed the diastereoselectivity observed with the analogous cyclopentadienyl complex. This change was attributed to the increased steric demands of the indenyl framework, which altered the preferred pathway of substrate approach. nih.gov

| Catalytic Reaction | Indenyl Complex | Cyclopentadienyl Complex | Observed Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Alkene Hydroamination | (Ind)₂TiMe₂ | Cp₂TiMe₂ | Indenyl complex was "much more active." | nih.gov |

| Asymmetric Diels-Alder | Chiral Indenyl-Cu Complex | Chiral Cp-Cu Complex | Indenyl complex was more reactive and showed reversed diastereoselectivity. | nih.gov |

| Ligand Substitution | (η⁵-Ind)Rh(CO)₂ | (η⁵-Cp)Rh(CO)₂ | Indenyl complex showed a ~10⁸ fold faster substitution rate. | nih.gov |

Development of Modified Indenyl Ligands for Enhanced Catalysis

To further exploit the unique properties of the indenyl ligand, significant research has focused on developing modified structures to enhance catalytic performance, particularly in stereoselective polymerizations. These modifications often involve creating more rigid and well-defined catalyst geometries.

Ansa-Metallocenes: A major advancement in ligand design is the development of ansa-metallocenes, where two indenyl (or cyclopentadienyl) rings are linked by a bridging group, such as an ethylene (B1197577) (-CH₂-CH₂-) or a dimethylsilyl (-Si(CH₃)₂-) unit. uni-konstanz.dejlu.edu.cn This bridge locks the orientation of the indenyl ligands, restricting their rotation and providing a well-defined, chiral coordination environment around the titanium center. This rigidity is crucial for controlling the stereochemistry of polymerization, leading to highly isotactic or syndiotactic polymers. uni-konstanz.de For example, the chiral ansa-titanocene, ethylene-bis(4,5,6,7-tetrahydro-l-indenyl)titanium dichloride, has been synthesized and studied for its ability to produce stereoregular polymers. uni-konstanz.de

Functionalized and Tethered Ligands: Beyond bridging, indenyl ligands have been modified by incorporating other functional groups. Indenyltitanium half-sandwich complexes featuring tethered ethers have been shown to be exceptionally active catalysts for alkyne hydroamination. nih.gov Another approach involves the synthesis of ligands that combine the indenyl framework with other donor groups, such as phosphines, to create multifunctional ligands with unique catalytic properties. rsc.org More recently, novel ansa-metallocenes linking a permethylindenyl group to a phenoxide group have been developed. When supported on solids like polymethylaluminoxane, these complexes act as extremely active catalysts for producing ultra-high molecular weight polyethylene (B3416737). rsc.org These advanced ligand designs demonstrate the continued evolution of indenyl-based systems for creating highly specialized and efficient titanium catalysts.

Cocatalyst Systems and Their Interplay with Indenyltitanium Trichloride Catalysts

Role of Borate (B1201080) Activators in Cationic Active Site Formation

While less documented specifically for Indenyltitanium trichloride (B1173362) compared to MAO, the use of borate activators represents another major pathway for generating cationic active sites in metallocene catalysis. Highly electrophilic boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), or borate salts like trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), are potent activators.

The general mechanism involves the abstraction of a ligand from the titanium center by the borate. For instance, if the precatalyst is first alkylated (e.g., with a non-activating alkylaluminum), the borane (B79455) can abstract the alkyl group to form a stable, non-coordinating anion, [RB(C₆F₅)₃]⁻. This process leaves a coordinatively unsaturated, highly electrophilic cationic metal center, which is the active site for polymerization. A combined NMR/EPR investigation of catalyst systems involving similar titanocenes like Cp*TiMe₃ with B(C₆F₅)₃ or [Ph₃C][B(C₆F₅)₄] confirms the formation of these active species. Although detailed studies focusing solely on the IndTiCl₃/borate system are not as prevalent, this fundamental mechanism of cationic active site formation is considered a standard activation pathway for this class of catalysts.

Synergistic Effects in Binary and Ternary Cocatalyst Systems

The existing body of research on the activation of Indenyltitanium trichloride predominantly focuses on the use of single-component cocatalyst systems, namely MAO or MMAO. There is a notable lack of available literature describing the use of binary or ternary cocatalyst systems with this specific precatalyst. Consequently, information regarding potential synergistic effects arising from mixed cocatalyst systems, such as the combined use of MAO and a borate activator with this compound, is not found in the reviewed scientific literature.

Impact of Cocatalyst Concentration and Nature on Polymerization Parameters

The performance of the this compound catalyst system is significantly influenced by both the chemical nature of the cocatalyst and its concentration relative to the titanium precatalyst.

The choice of ligand on the titanocene (B72419) and the type of cocatalyst collectively determine the system's effectiveness. When paired with MMAO for styrene (B11656) polymerization, this compound (IndTiCl₃) demonstrates superior catalytic activity compared to Cyclopentadienyltitanium trichloride (CpTiCl₃), underscoring the beneficial electronic or steric properties of the indenyl ligand.

The concentration of the cocatalyst, typically expressed as the molar ratio of aluminum to titanium ([Al]/[Ti]), is a critical parameter. Studies on styrene polymerization with the IndTiCl₃/MMAO system have shown that as the [Al]/[Ti] ratio increases, the catalyst's activity is enhanced. However, this increase in activity is often accompanied by a decrease in the molecular weight of the resulting polystyrene. Despite this, the IndTiCl₃/MAO system has been described as "relatively insensitive" to the [Al]/[Ti] ratio, which is considered a highly valuable characteristic for potential commercial applications as it allows for a wider operational window.

The following tables, based on data from studies on styrene polymerization, illustrate these effects.

Table 1: Effect of Titanocene Catalyst Nature on Polymerization Activity and Polymer Properties with MMAO Cocatalyst Polymerization Conditions: [Al]/[Ti] = 1000, [Ti] = 5.5x10⁻⁶ mol/L, [Styrene] = 1.04 mol/L, Temp = 70°C, Time = 1h.

| Catalyst Precursor | Activity (kg-PS/mol-Ti·h) | Syndiotactic Triads [rr] (%) |

| CpTiCl₃ | 11,500 | 88.3 |

| IndTiCl₃ | 13,800 | 97.9 |

| Cp*TiCl₃ | 28,600 | 98.5 |

| Data sourced from Polymer (Korea) Vol. 19, No. 5, pp 700-706 (1995). |

Table 2: Effect of Polymerization Temperature on IndTiCl₃/MMAO Catalyst Activity Polymerization Conditions: Varying Temperature.

| Temperature (°C) | Catalyst Activity (kg-PS/mol-Ti·h) |

| 30 | 11,200 |

| 40 | 12,500 |

| 50 | 10,800 |

| 60 | 8,900 |

| Data sourced from Polymer (Korea) Vol. 20, No. 3, pp 470-475 (1996). |

These findings collectively demonstrate that the interplay between this compound and its cocatalyst system is a complex but crucial area of study for controlling polymerization outcomes and designing efficient catalytic processes.

Kinetic and Mechanistic Studies of Indenyltitanium Trichloride Catalyzed Reactions

Investigation of Reaction Kinetics in Polymerization Processes

The kinetics of styrene (B11656) polymerization using the Indenyltitanium trichloride (B1173362)/MAO system are influenced by several factors, including the structure of the indenyl ligand itself. Research has shown that substituents on the indenyl ring can modulate the catalytic activity. For instance, the presence of electron-releasing groups on the indenyl ligand can enhance the catalytic activity. This suggests that a more electron-rich titanium center is more efficient in the polymerization process. researchgate.net

The catalytic behavior of various substituted indenyltrichlorotitanium compounds in styrene polymerization reveals the interplay of both electronic and steric effects. While detailed kinetic parameters for the parent indenyltitanium trichloride are not extensively documented in publicly available literature, the comparative performance of its substituted derivatives provides valuable insights.

Table 1: Comparative Catalytic Behavior of Substituted this compound Catalysts in Styrene Polymerization

| Substituent on Indenyl Ligand | General Catalytic Activity Trend |

| Less Bulky, Electron-Releasing | Enhanced Activity |

| More Bulky | Potentially Reduced Activity |

This table is a qualitative representation based on documented trends. researchgate.net

Active Site Identification and Concentration Determination

The active species in this compound-catalyzed polymerization is generally believed to be a cationic titanium(IV) complex, formed through the interaction of this compound with the cocatalyst, typically MAO. The MAO serves to abstract a chloride ligand from the titanium complex, generating a coordinatively unsaturated, electrophilic metal center that can then coordinate and insert olefin monomers. researchgate.netresearchgate.net

Chain Transfer Mechanisms and Their Impact on Polymer Properties

Chain transfer reactions are crucial in controlling the molecular weight of the resulting polymer. In polymerizations catalyzed by titanium-based systems, several chain transfer mechanisms can operate:

Chain Transfer to Cocatalyst: The growing polymer chain can be transferred to the aluminum center of the MAO cocatalyst.

β-Hydride Elimination: This process involves the transfer of a hydrogen atom from the growing polymer chain to the titanium center, leading to the formation of a polymer with a terminal unsaturation and a titanium-hydride species that can initiate a new polymer chain.

Chain Transfer to Monomer: A growing polymer chain is terminated by the transfer of a hydrogen atom to a monomer molecule.

Chain Transfer to Solvent: When aromatic solvents like toluene (B28343) are used, chain transfer to the solvent can occur, leading to the formation of a benzyl-terminated polymer chain and a titanium-hydride or titanium-benzyl species. researchgate.netmdpi.com

The prevalence of each chain transfer pathway depends on the specific reaction conditions, including temperature, monomer concentration, and the nature of the solvent and cocatalyst. These reactions directly impact the molecular weight distribution of the final polymer. mdpi.com

Initiation and Propagation Steps in Olefin Polymerization

The polymerization process commences with the initiation step, where the activated cationic titanium species coordinates with a monomer molecule. This is followed by the insertion of the monomer into the titanium-carbon bond of the growing polymer chain.

The propagation step involves the sequential insertion of monomer molecules into the metal-polymer bond. The stereochemistry of the resulting polymer is determined by the geometry of the active site and the mode of monomer insertion. In the case of styrene polymerization with this compound, the catalyst's structure directs the syndiotactic placement of the phenyl groups along the polymer backbone. acs.orgresearchgate.net

The rate of propagation is a key kinetic parameter that is influenced by the electronic and steric properties of the catalyst, the nature of the monomer, and the polymerization conditions. The indenyl ligand's ability to influence the electronic density at the titanium center is thought to be a significant factor in modulating the propagation rate. researchgate.net

Catalyst Stability and Deactivation Mechanisms in Indenyltitanium Trichloride Systems

Pathways of Catalyst Deactivation in Polymerization Environments

The deactivation of indenyltitanium trichloride (B1173362) catalyst systems can proceed through several interconnected physical and chemical pathways. These include the physical obstruction of active sites by polymer buildup (fouling and coking), the chemical inhibition of active centers by impurities (poisoning), and the degradation of the catalyst complex itself under reaction conditions (thermal degradation).

Fouling and Coking Phenomena

Fouling and coking refer to the physical deactivation of the catalyst through the deposition of solid or polymeric materials on the catalyst surface and in its pores. While distinct phenomena, they both lead to a reduction in catalytic activity by blocking access of the monomer to the active sites.

Fouling is primarily caused by the excessive buildup of the polymer being produced. In polymerization processes, especially in slurry or gas-phase reactors, the polymer can precipitate onto the catalyst particles. This can lead to the formation of a polymer film that encapsulates the catalyst, creating a mass-transfer barrier that hinders the diffusion of monomers to the active titanium centers. In severe cases, this can lead to reactor fouling, where large polymer agglomerates form, disrupting reactor operation. The morphology of the polymer and the catalyst support play a significant role in the extent of fouling.

Coking , the formation of carbonaceous deposits, is a more severe form of deactivation that typically occurs at higher temperatures. While more commonly associated with hydrocarbon processing catalysts, coke formation can also occur in polymerization, particularly during temperature excursions or in processes involving monomers prone to thermal decomposition. For titanium-based catalysts, coke deposition can physically block the active sites and pores of the support material. researchgate.net

Detailed research findings on fouling and coking specifically for indenyltitanium trichloride are not extensively reported in publicly available literature. However, studies on related Ziegler-Natta and metallocene catalysts provide valuable insights. For instance, in ethylene (B1197577) polymerization using supported metallocene catalysts, reactor fouling is a known issue that is mitigated by controlling polymer morphology through catalyst and support design. researchgate.net

The table below summarizes the key aspects of fouling and coking in the context of polymerization catalysis.

| Deactivation Mechanism | Description | Primary Cause in Polymerization | Consequence |

| Fouling | Physical blockage of active sites by polymer buildup. | Precipitation of polymer onto the catalyst surface. | Reduced monomer access to active sites, mass-transfer limitations. |

| Coking | Deposition of carbonaceous material on the catalyst. | Thermal decomposition of monomers or polymer at high temperatures. | Severe blockage of active sites and pores, irreversible deactivation. |

Chemical Poisoning Effects

Chemical poisoning involves the strong chemisorption of impurities present in the feedstock or reaction medium onto the active catalytic centers, leading to their deactivation. The active titanium centers in this compound are highly electrophilic and therefore susceptible to poisoning by a variety of Lewis bases.

Common catalyst poisons in olefin polymerization include:

Oxygen-containing compounds: Water, alcohols, ethers, ketones, and carbon dioxide can react with the active titanium center, often leading to the formation of inactive titanium-oxo or alkoxide species. researchgate.net

Sulfur-containing compounds: Hydrogen sulfide (B99878) and mercaptans are potent poisons that can strongly coordinate to the titanium center.

Nitrogen-containing compounds: Amines and nitriles can act as strong Lewis bases and deactivate the catalyst.

Other compounds: Acetylenes and dienes can also act as catalyst poisons by strongly coordinating to the active site and inhibiting monomer insertion. researchgate.net

The effect of a poison depends on its concentration and its binding strength to the active site. Some poisons may cause reversible deactivation, where activity can be restored by removing the poison, while others lead to irreversible deactivation. Studies on Ziegler-Natta catalysts have shown that even trace amounts of poisons (in the ppm range) can significantly reduce catalyst productivity. researchgate.net For instance, the interaction of poisons like water, carbon dioxide, and methanol (B129727) with the titanium active center on a MgCl2 support has been investigated, revealing the formation of stable, inactive complexes. researchgate.net

The following table presents data on the effect of common poisons on titanium-based polymerization catalysts, which can be considered indicative for this compound systems.

| Poison | Chemical Formula | Typical Source | Deactivation Mechanism |

| Water | H₂O | Incomplete drying of monomer/solvent | Formation of inactive Ti-OH or Ti-O-Ti species. |

| Oxygen | O₂ | Air leaks into the reactor | Oxidation of the active Ti center. |

| Carbon Monoxide | CO | Impurity in ethylene feed | Strong coordination to the Ti center, blocking monomer coordination. |

| Carbon Dioxide | CO₂ | Impurity in feed streams | Reaction with the Ti-alkyl bond. researchgate.net |

| Acetylene | C₂H₂ | By-product in ethylene production | Strong, irreversible binding to the active site. researchgate.net |

Thermal Degradation Processes

This compound, like many organometallic complexes, has limited thermal stability. At elevated polymerization temperatures, the catalyst can undergo decomposition, leading to a loss of active sites. The thermal stability of the catalyst is influenced by the ligand framework, the nature of the cocatalyst, and the reaction conditions. ymerdigital.comd-nb.info

Potential thermal decomposition pathways for titanium-based metallocene-type catalysts, which share structural similarities with this compound, have been investigated through computational studies. These pathways can include:

Ligand dissociation: The indenyl ligand or chloride ligands can dissociate from the titanium center.

Ligand modification: Intramolecular reactions involving the indenyl ligand, such as hydrogen transfer, can alter the ligand structure and deactivate the catalyst. acs.org

Bimolecular reactions: Reactions between two catalyst molecules can lead to the formation of inactive dimeric or polynuclear titanium species. This is often observed as a second-order deactivation process. researchgate.net

Reaction with cocatalyst: The cocatalyst, typically an aluminum alkyl like methylaluminoxane (B55162) (MAO), plays a crucial role in activating the precatalyst but can also be involved in deactivation pathways at higher temperatures. hhu.deymerdigital.com

Research on the thermal stability of various metallocene catalysts has shown that the ligand structure significantly impacts their robustness at high temperatures. researchgate.netd-nb.info For example, ansa-metallocenes, which have a bridge between the cyclopentadienyl-type rings, often exhibit enhanced thermal stability due to their more rigid structure. numberanalytics.com While specific data for this compound is scarce, it is expected that its thermal stability will be a critical factor, particularly in high-temperature polymerization processes. d-nb.infoacs.org

Kinetic Modeling of Catalyst Deactivation

To quantify the rate of catalyst deactivation and predict catalyst performance over time, kinetic models are employed. These models typically incorporate terms that account for the decay in catalyst activity alongside the main polymerization reaction kinetics.

The rate of deactivation can be influenced by several factors, including temperature, monomer concentration, and the concentration of impurities. A general form of the deactivation rate expression is:

-da/dt = kd * ad * f(Ci)

where:

a is the catalyst activity

t is time

kd is the deactivation rate constant

d is the order of deactivation

f(Ci) is a function of the concentration of species 'i' that influence deactivation (e.g., monomer, poison).

The deactivation rate constant, kd, typically follows an Arrhenius-type temperature dependence:

kd = kd0 * exp(-Ed/RT)

where:

kd0 is the pre-exponential factor

Ed is the activation energy for deactivation

R is the ideal gas constant

T is the absolute temperature.

Kinetic studies of metallocene-catalyzed olefin polymerization have often revealed that deactivation is a complex process. researchgate.netulisboa.ptresearchgate.net For example, some models propose the existence of different types of active sites with varying stabilities or a multi-step deactivation mechanism involving the transformation of active sites into temporarily dormant and then irreversibly deactivated species. researchgate.net A common finding is that deactivation can be second-order with respect to the active site concentration, suggesting bimolecular decomposition pathways. researchgate.net

The table below presents a simplified comparison of deactivation kinetic models.

| Deactivation Model | Rate Law | Characteristics |

| First-Order | -da/dt = kd * a | Deactivation rate is proportional to the concentration of active sites. |

| Second-Order | -da/dt = kd * a² | Suggests bimolecular deactivation mechanisms. researchgate.net |

| Poisoning-Based | -da/dt = kp * a * Cp | Deactivation rate depends on the concentration of a poison (Cp). |

Strategies for Enhancing Catalyst Longevity and Robustness

Improving the stability and lifespan of this compound and related catalysts is crucial for their industrial viability. Several strategies have been developed to address the deactivation mechanisms discussed above.

Purification of Feedstocks: The most direct way to combat chemical poisoning is the rigorous removal of impurities from the monomer and solvent feeds. This often involves the use of purification beds containing materials that can scavenge poisons before they reach the reactor.

Use of Scavengers: In addition to feedstock purification, scavengers are often added directly to the polymerization reactor. These are typically organoaluminum compounds, such as trialkylaluminums, which can react with and neutralize poisons that enter the system. The cocatalyst itself, such as MAO, can also act as a scavenger. ymerdigital.com

Catalyst and Ligand Design: Modifying the structure of the indenyl ligand can significantly impact the catalyst's thermal stability and resistance to deactivation. The introduction of bulky substituents on the indenyl ring can sterically hinder bimolecular decomposition pathways. The use of bridged (ansa) indenyl ligands can create a more rigid and stable catalyst structure. numberanalytics.com

Immobilization on Supports: Supporting the this compound catalyst on a solid carrier, such as silica (B1680970) or magnesium chloride, can enhance its stability. researchgate.netresearchgate.net Immobilization can prevent the aggregation of catalyst molecules, which can be a pathway for deactivation. researchgate.net The support can also be modified to interact favorably with the catalyst and improve its stability. acs.org Furthermore, using a support helps to control the polymer morphology, which can mitigate reactor fouling. researchgate.net

Control of Polymerization Conditions: Optimizing reaction parameters such as temperature, pressure, and monomer concentration can help to minimize catalyst deactivation. Operating at temperatures within the catalyst's stable range is critical to avoid rapid thermal degradation. ymerdigital.com

The following table summarizes key strategies for enhancing catalyst stability.

| Strategy | Target Deactivation Mechanism | Description |

| Feedstock Purification | Chemical Poisoning | Removal of impurities from monomer and solvent streams. |

| Use of Scavengers | Chemical Poisoning | Addition of compounds to the reactor to react with poisons. ymerdigital.com |

| Ligand Modification | Thermal Degradation, Bimolecular Reactions | Introduction of bulky groups or bridges to the indenyl ligand to increase rigidity and stability. numberanalytics.com |

| Catalyst Immobilization | Fouling, Thermal Degradation | Supporting the catalyst on a solid carrier to prevent aggregation and control polymer morphology. researchgate.netresearchgate.net |

| Process Optimization | Thermal Degradation, Fouling | Controlling reaction temperature and other parameters to operate in a stable regime. ymerdigital.com |

Emerging Research Areas and Future Perspectives

Exploration of New Monomer Substrates

A significant challenge in modern polymer science is the incorporation of polar functional groups into polyolefin backbones. These functional groups can enhance properties like adhesion, printability, and compatibility with other materials. However, the highly oxophilic nature of early-transition-metal catalysts, such as those based on titanium, means they are often deactivated or "poisoned" by the heteroatoms (e.g., oxygen, nitrogen) in polar monomers. sioc.ac.cnnih.gov

Current research focuses on overcoming this limitation through two primary strategies: modifying the catalyst's ligand framework to increase its tolerance to functional groups and masking the polar group of the monomer during polymerization. sioc.ac.cn While much of this work involves late-transition metals like nickel and palladium illinois.edunih.govmdpi.commdpi.com, titanium-based systems are a key area of development. For instance, specially designed titanium complexes have demonstrated the ability to copolymerize ethylene (B1197577) with challenging polar substrates like ω-alkenols and ω-alkenoic acids, achieving good comonomer incorporation with high activity. sioc.ac.cn

Another area of exploration is the use of sterically hindered monomers. Recently, a fluorenylamido-ligated titanium catalyst, which shares the half-metallocene structure of indenyltitanium systems, successfully copolymerized ethylene with various hydroxy- and siloxy-substituted 1,1-disubstituted olefins. mdpi.com This marked the first instance of an early-transition-metal catalyst system achieving copolymerization with polar 1,1-disubstituted olefins, producing high-molecular-weight functionalized polyethylene (B3416737). mdpi.com

Table 1: Emerging Monomer Substrates for Titanium-Catalyzed Copolymerization This interactive table summarizes new classes of monomers being explored for copolymerization using advanced titanium catalysts.

| Monomer Class | Specific Examples | Catalyst Type | Key Challenge | Research Outcome | Reference |

|---|---|---|---|---|---|

| Polar Vinyl Monomers | ω-Alkenols, ω-Alkenoic Acids | Modified Tridentate Ligand Ti-Complex | Catalyst poisoning by polar -OH/-COOH groups. | Access to functionalized polyethylenes with good comonomer content and high activity. | sioc.ac.cn |

| 1,1-Disubstituted Olefins | Hydroxy/Siloxy-substituted Vinylidenes | Fluorenylamido-ligated Ti-Complex | Steric hindrance and polar group interference. | First example of high-molecular-weight, functionalized polyethylene from this monomer class using an early transition metal. | mdpi.com |

| Non-Vinyl Polar Monomers | Cyclopropenone | Palladium-based catalyst | Ring-opening and incorporation control. | Polyethylene containing α,β-unsaturated ketone units in the main chain. | nih.gov |

Integration into Advanced Material Synthesis beyond Polymers

The chemical reactivity of indenyltitanium trichloride (B1173362) and its parent compound, titanium tetrachloride, makes them valuable precursors for materials synthesis far beyond the realm of polymers. A significant emerging application is in Chemical Vapor Deposition (CVD), a process used to create high-purity solid materials, often as thin films.

Organotitanium compounds can serve as precursors for the deposition of inorganic materials. google.com Specifically, titanium tetrachloride is a key reactant in the CVD synthesis of titanium carbide (TiC), a material known for its extreme hardness and high melting point. mdpi.comresearchgate.net In this process, TiCl₄ gas is reacted with a hydrocarbon, such as methane (B114726) or ethylene, at high temperatures to deposit a TiC layer. mdpi.comresearchgate.net The fundamental components of indenyltitanium trichloride—a titanium halide core and a hydrocarbon ligand—mirror the reactants in this CVD process, highlighting its potential as a single-source precursor.

Similarly, titanium tetrachloride can be used in dual-source CVD, reacting with a phosphorus source like tristrimethylsilylphosphine, to produce thin films of titanium(III) phosphide (B1233454) (TiP). ucl.ac.uk These advanced materials have applications in wear-resistant coatings and electronics. The use of organometallic precursors like this compound in these processes could offer advantages in controlling deposition rates and film purity at lower temperatures.

Table 2: Advanced Materials from Titanium Precursors via Chemical Vapor Deposition (CVD) This interactive table details non-polymeric materials synthesized from titanium precursors.

| Target Material | Precursors | Deposition Method | Key Properties of Material | Potential Application | Reference |

|---|---|---|---|---|---|

| Titanium Carbide (TiC) | Titanium Tetrachloride (TiCl₄), Methane (CH₄) or Ethylene (C₂H₄) | Plasma-Enhanced CVD | Extreme hardness (~40 GPa), high melting point, wear resistance. | Hard coatings for cutting tools and dies. | mdpi.comresearchgate.net |

| Titanium Nitride (TiN) | Titanium Tetrachloride (TiCl₄), Nitrogen (N₂), Hydrogen (H₂) | Plasma-Enhanced CVD | High hardness (~32 GPa), chemical inertness, gold color. | Wear-resistant and decorative coatings, diffusion barriers in microelectronics. | researchgate.net |

| Titanium(III) Phosphide (TiP) | Titanium Tetrachloride (TiCl₄), Tristrimethylsilylphosphine | Dual-Source CVD | Hard, adherent, chemically resistant, metallic-like conductivity. | Protective coatings, electronic components. | ucl.ac.uk |

| Titanium Metal (Ti) | Titanium Tetrachloride (TiCl₄), Hydrogen (H₂) | Chemical Vapor Deposition | High conformality in micro-scale features. | Interconnects and barrier layers in semiconductor manufacturing. | google.com |

Mechanistic Insights from Advanced In-Situ Characterization

Understanding precisely how a catalyst functions during a reaction is crucial for improving its performance. Traditional analytical methods often study catalysts before or after a reaction, missing the transient, highly reactive species that exist only under operational conditions. Advanced in-situ characterization techniques are overcoming this hurdle by allowing researchers to observe the catalyst at work.

In-situ X-ray Absorption Spectroscopy (XAS) has become a vital tool for studying catalysts under real reaction conditions. nih.govtechconnect.org It is element-specific and does not require crystalline samples, making it ideal for analyzing the local atomic and electronic structure of the titanium center in this compound as it activates, initiates polymerization, and interacts with monomers or poisons. nih.govresearchgate.net Such studies can reveal critical information about the oxidation state of the titanium, its coordination environment, and the structure of the active catalytic site. fraunhofer.de

In-situ NMR Spectroscopy is another powerful technique used to monitor the kinetics and mechanisms of polymerization reactions in real-time. researchgate.net For a system using this compound, in-situ NMR could track the consumption of monomers, identify the formation of different polymer structures, and provide direct evidence for the reaction pathways and intermediates involved in the catalytic cycle.

While specific in-situ studies on this compound are still emerging, the application of these techniques to related catalytic systems demonstrates their immense potential for unlocking the next level of mechanistic understanding. researchgate.netresearchgate.net

Design Principles for Next-Generation Indenyltitanium Catalysts

The development of new catalysts is increasingly driven by rational design rather than trial and error. For indenyltitanium systems, several key principles guide the design of next-generation catalysts with enhanced activity, stability, and selectivity.

Ligand Modification: The indenyl ligand is not merely a spectator; its electronic and steric properties are critical to catalyst performance. Introducing electron-donating or withdrawing substituents onto the indenyl ring can modulate the reactivity of the titanium center. For example, research on related fluorenylamido-ligated titanium catalysts shows that adding electron-donating alkyl groups can improve activity, while tuning the bulkiness of substituents can enhance the incorporation of large comonomers. mdpi.com This principle allows for the fine-tuning of the catalyst for specific monomers and desired polymer properties.

Computational Modeling: Modern computational methods, such as Density Functional Theory (DFT), allow researchers to model catalytic reactions and predict how structural changes will affect performance. numberanalytics.com These tools can be used to screen potential new ligand designs virtually, calculating reaction energy barriers and predicting catalyst behavior before undertaking complex and time-consuming synthesis. tue.nl This accelerates the discovery process and provides deep insight into structure-function relationships.

Hierarchical and Supported Architectures: Moving beyond single-molecule catalysts, researchers are exploring hierarchical structures where the catalyst is integrated with support materials. mdpi.com Immobilizing an indenyltitanium catalyst onto a porous support like silica (B1680970) or zeolite can improve its stability and durability, prevent the agglomeration of active sites, and make it more suitable for industrial processes. numberanalytics.com Tailoring the pore structure of the support can also influence reactant diffusion and product properties. mdpi.com

Table 3: Design Principles for Next-Generation Indenyltitanium Catalysts This interactive table outlines key strategies for the rational design of advanced catalysts.

| Design Principle | Method/Approach | Desired Outcome | Reference |

|---|---|---|---|

| Ligand Modification | Adding electron-donating/withdrawing or sterically bulky substituents to the indenyl ring system. | Enhanced catalytic activity, improved comonomer incorporation, tailored polymer microstructure. | mdpi.commdpi.com |

| Computational Modeling | Using Density Functional Theory (DFT) and other methods to simulate reaction pathways and catalyst properties. | Prediction of catalyst performance, rationalization of experimental results, accelerated discovery of new catalyst structures. | numberanalytics.comtue.nl |

| Support/Heterogenization | Immobilizing the catalyst on inorganic supports (e.g., silica, zeolites) or creating hierarchical structures. | Increased catalyst stability and lifetime, improved processability, prevention of active site aggregation. | numberanalytics.commdpi.com |

Q & A

Q. What are the standard synthetic routes for indenyltitanium trichloride, and how can purity be optimized during synthesis?

this compound is typically synthesized via ligand substitution reactions using titanium tetrachloride (TiCl₄) and indene derivatives. A common method involves reacting TiCl₄ with indenyl lithium (IndLi) in anhydrous tetrahydrofuran (THF) under inert conditions. Key optimization steps include:

- Stoichiometric control : Maintaining a 1:1 molar ratio of TiCl₄ to IndLi to avoid over-substitution.

- Temperature : Reactions are performed at -78°C to prevent side reactions.

- Purification : Column chromatography or recrystallization from toluene/hexane mixtures improves purity (>99%) . Contaminants like unreacted TiCl₄ or indene byproducts are monitored via NMR and elemental analysis.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves the η⁵-coordination geometry of the indenyl ligand and confirms the trigonal bipyramidal structure .

- ¹H/¹³C NMR : Identifies ligand symmetry and detects impurities (e.g., free indene at δ 6.5–7.0 ppm in CDCl₃).

- IR spectroscopy : Ti-Cl stretching vibrations appear near 400–450 cm⁻¹.

- Elemental analysis : Validates Cl and Ti content (theoretical Cl: 33.8%, Ti: 20.1%) .

Advanced Research Questions

Q. How do electronic and steric effects of the indenyl ligand influence catalytic activity in olefin polymerization?

The indenyl ligand’s electron-donating and steric bulk alter titanium’s Lewis acidity and active-site accessibility:

- Electronic effects : Increased electron density at Ti enhances ethylene insertion rates but reduces thermal stability.

- Steric effects : Bulky substituents on the indenyl ring (e.g., methyl groups) lower chain-transfer rates, increasing polymer molecular weight. Comparative studies with cyclopentadienyl analogs show this compound exhibits 15–20% higher activity in ethylene polymerization but requires co-catalysts like MAO (methylaluminoxane) for activation .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies across studies?

Discrepancies in catalytic performance (e.g., turnover frequency variations) arise from:

- Co-catalyst ratios : MAO:Ti ratios >1000:1 are critical for optimal activity.

- Solvent polarity : Non-polar solvents (e.g., hexane) favor higher stereoselectivity vs. polar solvents (e.g., CH₂Cl₂).

- Precatalyst handling : Exposure to moisture degrades Ti-Cl bonds, reducing efficiency. Standardized protocols (e.g., glovebox synthesis, inert reaction setups) and kinetic studies under controlled conditions are recommended to reconcile data .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

Density functional theory (DFT) calculations predict:

- Transition states : For ethylene insertion into Ti-Cl bonds, with activation energies ~25 kcal/mol.

- Ligand distortion energies : Indenyl’s η⁵-to-η³ ring slippage during catalysis requires ~8 kcal/mol. Experimental validation via in situ Raman spectroscopy or EXAFS (Extended X-ray Absorption Fine Structure) is advised to verify computational models .

Methodological Guidance

Q. What are common pitfalls in reproducing catalytic data for this compound, and how can they be avoided?

- Pitfall 1 : Inconsistent MAO activation. Solution: Use freshly prepared MAO and verify Al:Ti ratios via ICP-OES.

- Pitfall 2 : Oxygen contamination. Solution: Rigorous Schlenk-line techniques and O₂ sensors (<1 ppm).

- Pitfall 3 : Polymer aggregation. Solution: Quench reactions with acidic methanol and analyze polymers via GPC .

Q. How should researchers report crystallographic and spectroscopic data to ensure reproducibility?

- Crystallography : Include CIF files with deposition numbers (e.g., CCDC 1234567) and refine structures to R1 < 5%.

- Spectroscopy : Report solvent, temperature, and referencing standards (e.g., TMS for NMR).

- Tables : Use SI units and format data per IUPAC guidelines (e.g., bond lengths in Å, angles in degrees) .

Data Contradiction Analysis

Q. Why do some studies report this compound as inactive in propylene polymerization?

Propylene’s steric bulk requires catalysts with flexible ligand frameworks. This compound’s rigid η⁵ coordination may hinder monomer insertion. Modifying the indenyl ligand with silyl groups (e.g., SiMe₃) or using bridged indenyl-fluorenyl ligands enhances activity by adjusting steric profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.